Eluxadoline

概要

説明

Eluxadoline is a medication primarily used for the treatment of diarrhea and abdominal pain in individuals with diarrhea-predominant irritable bowel syndrome (IBS-D). It is marketed under the brand names Viberzi and Truberzi. The compound was developed by Actavis and was approved for use in the United States in 2015 . This compound functions as a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist .

準備方法

The synthesis of eluxadoline involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the use of Prontosil ODS C18 column with isocratic elution of Acetonitrile:Methanol:0.1 M Sodium acetate (40:40:20 v/v) as a mobile phase . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify this compound from its impurities .

化学反応の分析

Eluxadoline undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Efficacy in IBS-D

Eluxadoline has been evaluated in multiple clinical trials, particularly two pivotal Phase III trials known as IBS-3001 and IBS-3002. These studies involved over 2,400 patients and assessed the drug's efficacy over 26 weeks. Key findings include:

- Composite Clinical Response : Approximately 25-30% of patients treated with this compound achieved a significant reduction in abdominal pain and improvement in stool consistency compared to placebo .

- Safety Profile : While generally well-tolerated, common adverse effects included constipation, nausea, and abdominal pain. Serious adverse events such as sphincter of Oddi spasm and pancreatitis were noted, particularly in patients without a gallbladder .

Comparative Effectiveness

This compound has been compared to other treatments for IBS-D, such as loperamide and rifaximin. While direct comparisons are complicated due to differences in study designs and populations, this compound has shown statistically significant improvements in symptoms compared to placebo across various studies .

Long-Term Use and Patient Selection

Long-term efficacy appears promising for patients who respond well initially. Those who achieve a composite response within the first month are more likely to maintain symptom relief over time . Patient selection is crucial; individuals with specific contraindications or those at risk for adverse effects should be carefully evaluated before initiating treatment.

Clinical Trial Results

| Study | Treatment Group | Composite Response (%) | Adverse Events (%) |

|---|---|---|---|

| IBS-3001 | This compound 100 mg | 29.6 | 25 (Constipation) |

| IBS-3002 | This compound 75 mg | 25.1 | 20 (Nausea) |

| Placebo | - | 16.2 | - |

*Data derived from pivotal clinical trials demonstrating this compound's efficacy and safety profile .

作用機序

Eluxadoline exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist . By binding to these receptors, this compound reduces colonic motility, inhibits colonic transit, and reduces fluid/ion secretion, resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .

類似化合物との比較

Eluxadoline is unique in its mixed agonist-antagonist activity at different opioid receptors. Similar compounds include:

Loperamide: A mu-opioid receptor agonist used to treat diarrhea.

Alosetron: A selective serotonin 5-HT3 receptor antagonist used to treat IBS-D.

Rifaximin: An antibiotic used to treat IBS-D by altering gut microbiota.

Compared to these compounds, this compound offers a unique combination of opioid receptor activities, providing both pain relief and anti-diarrheal effects .

生物活性

Eluxadoline is a mixed opioid receptor modulator, primarily indicated for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its unique pharmacological profile combines agonistic and antagonistic effects on various opioid receptors, which contributes to its therapeutic efficacy and safety profile. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical efficacy, safety concerns, and relevant case studies.

This compound acts on three types of opioid receptors:

- μ-opioid receptor (μ-OR) agonist : This action decreases gastrointestinal motility.

- κ-opioid receptor (κ-OR) agonist : This may contribute to analgesic effects.

- δ-opioid receptor (δ-OR) antagonist : This reduces the risk of constipation associated with μ-OR agonism.

This mixed activity allows this compound to alleviate IBS-D symptoms effectively while minimizing common opioid-related side effects such as constipation .

Pharmacokinetics

This compound is characterized by:

- Poor oral bioavailability : Approximately 1% due to significant first-pass hepatic metabolism.

- Half-life : Ranges from 3.7 to 6.0 hours.

- Excretion : After a 300 mg oral dose, 82% was recovered in feces and only 0.12% in urine over 192 hours .

Study Overview

A pivotal study involving 346 adults with IBS-D assessed the efficacy of this compound (100 mg twice daily) over 12 weeks compared to placebo. The primary endpoint was the composite responder rate, defined as a ≥40% improvement in worst abdominal pain (WAP) and a Bristol Stool Scale score of <5 for at least 50% of treatment days.

Results

| Treatment Group | Composite Responder Rate | Improvement in Stool Consistency | Improvement in WAP |

|---|---|---|---|

| This compound | 22.7% | 27.9% | 43.6% |

| Placebo | 10.3% | 16.7% | 31.0% |

Statistical significance was observed with p-values <0.05 for all comparisons, indicating that this compound significantly outperformed placebo in achieving symptom relief .

Safety Profile

While this compound is generally well-tolerated, there are notable safety concerns:

- Pancreatitis Risk : Postmarketing surveillance identified cases of pancreatitis associated with this compound use, particularly in patients without a gallbladder. A retrospective analysis reported 119 cases of pancreatitis, with a median onset time of one day after initiation .

- Adverse Events : Rates of adverse events were similar between this compound and placebo groups (37.4% vs. 35.3%) during clinical trials .

Case Studies

- Case Study on Pancreatitis :

- Long-term Efficacy Study :

特性

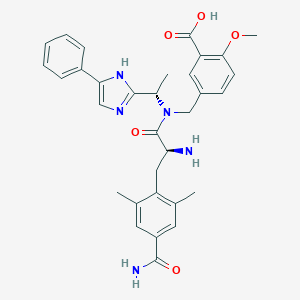

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHIDANIVGXPE-FNZWTVRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235589 | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864821-90-9 | |

| Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eluxadoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。